

Spectroscopic Characterization of Bromo(2H3)methane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bromo(2H3)methane** (CD₃Br), a deuterated isotopologue of bromomethane. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is crucial for its identification, quantification, and application in various research fields, including its use as a tracer in metabolic studies and for investigating kinetic isotope effects.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Bromo(2H3)methane**. Due to the isotopic substitution, the spectroscopic properties exhibit notable differences compared to its non-deuterated counterpart, bromomethane (CH₃Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy



Parameter	¹H NMR	¹³ C NMR	² H (Deuterium) NMR
Chemical Shift (δ)	Expected to be minimal or absent due to the lack of protons. [1]	~9.5 ppm (referenced to TMS)	Expected to show a signal confirming deuterium incorporation.[1]
Multiplicity	Not Applicable	Singlet (due to proton decoupling)	Expected to be a singlet
Coupling Constants (J)	Not Applicable	Not Applicable	Not Applicable
Solvent	CDCl ₃ (or other deuterated solvents) [2]	CDCl ₃ (or other deuterated solvents) [3][4]	CHCl₃ (or other non- deuterated solvents)

Note: The ¹³C NMR chemical shift is based on the value for bromomethane and is not expected to shift significantly upon deuteration.

Infrared (IR) Spectroscopy



Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Notes
C-D Stretching	~2100–2200[1]	Strong	This absorption is a key diagnostic feature for deuteration, as it is significantly lower than the C-H stretching frequency (~3000 cm ⁻¹).[1][5]
C-Br Stretching	550–750[6]	Strong	The position of this band is characteristic of a bromoalkane.
CD₃ Deformation	~1050-1200	Medium	Analogous to the CH₃ deformation (umbrella) mode.

Mass Spectrometry (MS)



Ion Fragment	m/z (Mass-to- Charge Ratio)	Relative Abundance	Notes
[CD₃ ⁷⁹ Br]+ (Molecular Ion, M)	97	High	The presence of two major isotopes of bromine (79Br and 81Br) in a nearly 1:1 ratio results in a characteristic M and M+2 pattern.[7][8]
[CD₃ ⁸¹ Br]+ (Molecular Ion, M+2)	99	High	The M+2 peak is of similar intensity to the M peak.[7][8]
[CD₃] ⁺	18	Variable	Fragmentation resulting from the cleavage of the C-Br bond.
[⁷⁹ Br]+ / [⁸¹ Br]+	79 / 81	Variable	Represents the bromine cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Prepare a solution of **Bromo(2H3)methane** in a suitable deuterated solvent (e.g., CDCl₃ for ¹³C NMR) or non-deuterated solvent (e.g., CHCl₃ for ²H NMR) in a standard 5 mm NMR tube. The concentration should be approximately 5-25 mg/mL.
- Instrument Setup:
 - Tune and shim the NMR spectrometer for the appropriate nucleus (¹H, ¹³C, or ²H).



- Set the spectral width and acquisition time to ensure adequate resolution and signal-tonoise ratio.
- For ¹³C NMR, use a proton-decoupled pulse sequence.
- Data Acquisition: Acquire the free induction decay (FID) by applying a radiofrequency pulse.
 The number of scans will depend on the sample concentration and the sensitivity of the instrument.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Gas Phase: Introduce the gaseous Bromo(2H3)methane into a gas cell with IRtransparent windows (e.g., KBr or NaCl).
 - Liquid Phase: If condensed, a thin film of the liquid can be placed between two salt plates (e.g., KBr or NaCl).
- Instrument Setup:
 - Perform a background scan with the empty cell or clean salt plates.
 - Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
- Data Acquisition: Place the sample in the IR beam path and acquire the spectrum. Co-add multiple scans to improve the signal-to-noise ratio.



 Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the gaseous or volatile liquid sample into the mass spectrometer's ion source via a gas chromatography (GC) system or a direct inlet probe.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and the characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Bromo(2H3)methane**.

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